REACTION_CXSMILES
|
[NH:1]([C:6]([O:8][CH2:9][CH:10]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]2[C:11]1=[CH:12][CH:13]=[CH:14][CH:15]=2)=[O:7])[CH2:2][C:3]([OH:5])=O.[CH3:23][O:24][NH:25][CH3:26].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.CCN(C(C)C)C(C)C>CN(C=O)C>[NH:1]([C:6]([O:8][CH2:9][CH:10]1[C:11]2[C:16](=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:17]2[C:22]1=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:7])[CH2:2][C:3]([N:25]([O:24][CH3:23])[CH3:26])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Name
|
|
Quantity
|
361 mg
|
Type
|
reactant
|
Smiles
|
CONC
|
Name
|
|
Quantity
|
447.3 mg
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
by stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After the reaction solution was concentrated
|
Type
|
ADDITION
|
Details
|
10% aqueous citric acid solution was added
|
Type
|
EXTRACTION
|
Details
|
the precipitated solid was extracted with AcOEt
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% aqueous citric acid solution, 5% NaHCO3 aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sodium chloride aqueous solution, and dried over anhydrous Na2SO4
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N(CC(=O)N(C)OC)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |